molecular formula C13H9ClF3NS B13088063 4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine CAS No. 1346707-59-2

4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine

Cat. No.: B13088063
CAS No.: 1346707-59-2
M. Wt: 303.73 g/mol
InChI Key: SETOWHOPGOGPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine is an organic compound with the molecular formula C13H9ClF3NS. This compound features a pyridine ring substituted with a chloro group at the 4-position and a benzylthio group at the 2-position, where the benzyl group is further substituted with a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloropyridine and 2-(trifluoromethyl)benzyl chloride.

    Thioether Formation: The key step involves the formation of a thioether bond. This can be achieved by reacting 4-chloropyridine with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (RSK) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyridine: Similar structure but lacks the benzylthio group.

    4-Chloro-2-(methylthio)pyridine: Similar structure but with a methylthio group instead of the benzylthio group.

    4-Chloro-2-(phenylthio)pyridine: Similar structure but with a phenylthio group instead of the benzylthio group.

Uniqueness

4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine is unique due to the presence of both the trifluoromethyl group and the benzylthio group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzylthio group provides additional sites for chemical modification and interaction with biological targets.

This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.

Properties

CAS No.

1346707-59-2

Molecular Formula

C13H9ClF3NS

Molecular Weight

303.73 g/mol

IUPAC Name

4-chloro-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]pyridine

InChI

InChI=1S/C13H9ClF3NS/c14-10-5-6-18-12(7-10)19-8-9-3-1-2-4-11(9)13(15,16)17/h1-7H,8H2

InChI Key

SETOWHOPGOGPCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CC(=C2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.